molecular formula C12H14ClNO B8541149 4-((5-Chloropentyl)oxy)benzonitrile

4-((5-Chloropentyl)oxy)benzonitrile

Cat. No.: B8541149
M. Wt: 223.70 g/mol
InChI Key: VUMGNEJAKHYWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Chloropentyl)oxy)benzonitrile is an organic compound with the molecular formula C12H14ClNO It is a derivative of benzonitrile, where a 5-chloropentoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Chloropentyl)oxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-bromo-5-chloropentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-((5-Chloropentyl)oxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 5-chloropentoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzonitrile moiety can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

4-((5-Chloropentyl)oxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((5-Chloropentyl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

    4-(5-Bromopentoxy) benzonitrile: Similar structure but with a bromine atom instead of chlorine.

    4-(5-Methoxypentoxy) benzonitrile: Similar structure but with a methoxy group instead of chlorine.

Comparison:

    Reactivity: The chlorine atom in 4-((5-Chloropentyl)oxy)benzonitrile makes it more reactive towards nucleophilic substitution compared to its methoxy counterpart.

    Applications: While all these compounds can be used as intermediates in organic synthesis, the specific substituent can influence their suitability for different reactions and applications.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

4-(5-chloropentoxy)benzonitrile

InChI

InChI=1S/C12H14ClNO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2

InChI Key

VUMGNEJAKHYWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 16.9 g (135 mmol) p-cyanophenol in 169 mL of dimethylformamide (DMF), cooled in an ice-bath is added in portions 6.5 g (135 mmol) sodium hydride (50% dispersion in oil). The reaction is stirred and allowed to warm-up to room temperature until no further hydrogen evolution is observed. The solution is then cooled in an ice-bath and a solution of 1-bromo-5-chloro-pentane 25 g (135 mmol) in 84 mL of dimethylformamide is added. The reaction is allowed to warm up to room temperature and stirred for 18 h. The reaction is then poured onto water and the resulting solid filtered off and dried to give 4-(5-chloropentoxy) benzonitrile, m.p. 52°-54° C.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
169 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
84 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3.0 g (25.2 mmol) of 4-cyanophenol and 3.67 g (27 mmol) of potassium carbonate were sequentially added to 80 ml of acetonitrile, and then 4.67 g (25.2 mmol) of 1-bromo-5-chloropentane was added thereto. Subsequently, the mixture was refluxed for 7 hrs while maintaining the temperature at 80 to 82°, and then cooled to room temperature after stopping heating. The reaction solution was diluted with ethyl acetate, and the organic layer was washed with purified water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was recrystallized from methanol, and then washed with methanol at −10□. The resultant was dried under reduced pressure to obtain 5.09 g (yield: 90.3%) of a title compound (4).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90.3%

Synthesis routes and methods III

Procedure details

reacting 4-hydroxy-benzonitrile (7) with 1-bromo-5-chloropentane to afford 4-(5-chloro-pentoxy)-benzonitrile (8), which is then reacted with iodide, to prepare 4-(5-iodo-pentoxy)-benzonitrile (9),
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

While 70 g of 4-hydroxybenzonitrile (7) were added to 500 ml of acetonitrile and stirred, 85.3 g of potassium carbonate and 77.4 ml of 1-bromo-5-chloropentane were added. Subsequently, the temperature was gradually increased and stirring under reflux was continued for 8 hr, and then stirring was further continued at room temperature for 18 hr. After the reaction was completed, the resultant reaction mixture was added with 500 ml of ethylacetate and then washed with water. Thereafter, the ethylacetate layer was dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The concentrated compound was dissolved in 280 ml of methanol, stirred at 0° C. for 2 hr, and then filtered, thus obtaining 118 g (yield: 90%) of a title compound as a white solid.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
85.3 g
Type
reactant
Reaction Step Two
Quantity
77.4 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods V

Procedure details

A stirred solution of 4-cyanophenol (80.9 g, 0.679 mol) in 1260 mL of acetonitile is treated with potassium carbonate (93.9 g, 0.679 tool) and 1-bromo-5-chloropentane (126 g, 0.679 mmol). The reaction is refluxed overnight and potassium carbonate is filtered off. The filtrate is concentrated in vacuo to generate oil which is partitioned between ether and water. The organic layer is washed with water, dried with magnesium sulfate, and concentrated in vacuo to afford 5-(4-cyanophenoxy)pentyl chloride as a white solid.
Quantity
80.9 g
Type
reactant
Reaction Step One
Quantity
93.9 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
1260 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.